molecular formula C12H9BrO2 B3272611 2-Bromo-6-methoxy-1-naphthaldehyde CAS No. 570390-58-8

2-Bromo-6-methoxy-1-naphthaldehyde

Cat. No.: B3272611
CAS No.: 570390-58-8
M. Wt: 265.10 g/mol
InChI Key: UXQWYOQUSVALSJ-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, featuring a bromine atom at the second position and a methoxy group at the sixth position, along with an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-methoxy-1-naphthaldehyde can be synthesized through a multi-step process starting from 2-naphthol. The general synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and purification techniques such as column chromatography .

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Properties

IUPAC Name

2-bromo-6-methoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-9-3-4-10-8(6-9)2-5-12(13)11(10)7-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWYOQUSVALSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90853143
Record name 2-Bromo-6-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90853143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570390-58-8
Record name 2-Bromo-6-methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90853143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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